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1-Aminoazetidine-2-carboxylic acid -

1-Aminoazetidine-2-carboxylic acid

Catalog Number: EVT-14965001
CAS Number:
Molecular Formula: C4H8N2O2
Molecular Weight: 116.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Aminoazetidine-2-carboxylic acid, commonly referred to as azetidine-2-carboxylic acid, is a naturally occurring non-protein amino acid that serves as a structural analog of proline. Its molecular formula is C4H7NO2C_4H_7NO_2, and it features a four-membered heterocyclic ring containing nitrogen. This compound is notable for its incorporation into proteins in place of proline, which can lead to significant biological consequences due to its structural differences from proline .

Source

Azetidine-2-carboxylic acid has been identified in various plant species, particularly within the families Liliaceae, Agavaceae, and Asparagaceae. It is found in plants such as Convallaria majalis (lily of the valley), Polygonatum (solomon's seal), and several species from the bean family Fabaceae. Additionally, it has been detected in sugar beets and other related plants .

Classification

This compound is classified as a non-proteinogenic amino acid due to its ability to be incorporated into proteins but not being one of the standard amino acids used in protein synthesis. It is also categorized as a cyclic imino acid due to its ring structure and presence of an imine functional group .

Synthesis Analysis

Methods

The synthesis of azetidine-2-carboxylic acid can be achieved through several methods:

  1. From Gamma-Aminobutyric Acid: Optically inactive azetidine-2-carboxylic acid can be synthesized by α-bromination of gamma-aminobutyric acid, followed by dehydrobromination and cyclization using barium hydroxide .
  2. From Alpha,Gamma-Diaminobutyric Acid: An optically active variant can be prepared by treating alpha,gamma-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield gamma-amino-alpha-chlorobutyric acid. This intermediate undergoes elimination of hydrogen chloride and subsequent cyclization with barium hydroxide .

Technical Details

The synthetic routes often involve careful control of reaction conditions to avoid unwanted side reactions and ensure high yields. Techniques such as NMR spectroscopy are employed for structure confirmation during synthesis .

Molecular Structure Analysis

Azetidine-2-carboxylic acid consists of a four-membered ring structure with one nitrogen atom and a carboxylic acid group attached to one of the carbon atoms in the ring. The structural formula can be represented as follows:

Structure CNCCC Carboxylic Acid \text{Structure }\begin{array}{c}\text{C}\\\text{N}-\text{C}-\text{C}-\text{C}\\\text{ Carboxylic Acid }\end{array}

Data

  • Molecular Weight: 87.10 g/mol
  • Melting Point: Approximately 75 °C
  • Solubility: Soluble in water and polar organic solvents .
Chemical Reactions Analysis

Azetidine-2-carboxylic acid participates in various chemical reactions due to its functional groups:

  1. Incorporation into Proteins: It can replace proline in protein structures, leading to altered protein folding and function.
  2. Reactivity with Amines: The carboxylic acid group allows for esterification reactions with alcohols or amines, enabling the formation of various derivatives useful in medicinal chemistry .

Technical Details

The misincorporation of azetidine-2-carboxylic acid into proteins can disrupt normal biological processes, leading to toxic effects on cellular functions .

Mechanism of Action

The mechanism by which azetidine-2-carboxylic acid exerts its effects primarily involves its incorporation into proteins instead of proline. This substitution can result in:

  • Altered Protein Folding: The structural differences lead to misfolded proteins that may have impaired function.
  • Toxicity: The presence of azetidine-2-carboxylic acid in proteins can lead to cellular toxicity, resulting in inflammatory responses and degenerative abnormalities in various organisms .

Data

Studies have shown that azetidine-2-carboxylic acid can cause malformations in animal models when misincorporated into collagen and other structural proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Odorless
  • Density: Approximately 1.15 g/cm³
  • Solubility: Highly soluble in water; moderate solubility in ethanol and methanol .

Chemical Properties

  • pKa: Approximately 4.0 (indicative of the carboxylic acid group)
  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature conditions.
Applications

Azetidine-2-carboxylic acid has several scientific applications:

  1. Biological Research: Used as a tool for studying protein folding and misincorporation phenomena.
  2. Medicinal Chemistry: Serves as a scaffold for developing new drugs due to its unique structural properties that mimic proline.
  3. Agricultural Science: Investigated for its role as a plant defense mechanism against herbivores and pathogens due to its toxicity .
Biosynthetic Pathways of Azetidine-2-Carboxylic Acid

Enzymatic Cyclization of S-Adenosylmethionine (SAM) in Bacterial Systems

Azetidine-2-carboxylic acid (AZE) biosynthesis in bacteria centers on the enzymatic transformation of S-adenosylmethionine (SAM). AZE synthases (e.g., AzeJ and VioH) catalyze an intramolecular 4-exo-tet cyclization of SAM, generating the strained azetidine ring alongside methylthioadenosine (MTA) as a byproduct [1]. This reaction exploits the electrophilic sulfonium group of SAM, facilitating nucleophilic attack by the γ-nitrogen on the Cγ-carbon. Structural studies reveal that catalysis requires precise substrate positioning within the enzyme active site, enforced by:

  • Desolvation effects isolating the reactive center
  • Cation-π interactions (e.g., with conserved Phe134 in AzeJ) stabilizing transition states [1]
  • Conformational strain bending SAM into a high-energy kinked conformation that brings reactive atoms within 2.9 Å [1]

Table 1: Key Enzymes in Bacterial AZE Biosynthesis

EnzymeOrganismStructureCatalytic Rate (kcat)Associated Natural Product
AzeJPseudomonas aeruginosaHomodimerHighAzetidomonamides
VioHCystobacter violaceusMonomericLow (requires VioG partner)Vioprolides

Comparative Analysis of Plant vs. Microbial AZE Biosynthesis

Plants and microbes deploy distinct strategies for AZE production, reflecting divergent ecological roles:

  • Plant biosynthesis: Primarily occurs in Liliaceae (e.g., Convallaria majalis) and Fabaceae families. AZE functions as an anti-herbivore defense metabolite by disrupting protein synthesis in predators. Nicotianamine synthases catalyze AZE formation during phytosiderophore assembly, incorporating three aminocarboxypropyl units from SAM, with the terminal unit cyclizing to AZE [1] [9]. Subcellular compartmentalization minimizes auto-toxicity [10].
  • Microbial biosynthesis: Bacteria integrate AZE into non-ribosomal peptide antibiotics (e.g., vioprolides, bonnevillamides). Gene clusters encode dedicated AZE synthases (AzeJ/VioH) alongside non-ribosomal peptide synthetases (NRPS) that incorporate AZE as a proline mimic [1]. Unlike plants, microbial pathways lack compartmentalization but employ editing mechanisms (e.g., AzhA hydrolase) for self-protection [10].

Table 2: AZE Occurrence Across Organisms

SourcePrimary RoleLocalizationDetoxification Mechanism
Plants (Liliaceae)Chemical defenseVacuoles/cytoplasmtRNA synthetase discrimination
BacteriaAntibiotic precursorCytoplasmAzhA hydrolase, NgnA acetylation
FungiNitrogen assimilationPeriplasm/cytoplasmAzhA hydrolase (orthologues)

Structural and Mechanistic Insights into AZE Synthases (AzeJ/VioH)

AZE synthases belong to the Class I methyltransferase (MT1) superfamily, adopting a Rossmann fold with a central 7-stranded β-sheet flanked by α-helices [1]. Despite low sequence identity (28%), AzeJ and VioH share structural homology (backbone RMSD 1.8 Å). Key catalytic features include:

  • Substrate binding pocket: SAM binds at the C-terminal ends of β1 and β2 strands, with its adenine moiety coordinated by a GxxxG motif (divergent from the canonical GxGxG in methyltransferases) [1].
  • Active site residues: Tyr175 and Asn139 hydrogen-bond to the homocysteine carboxylate, while Phe134 engages in cation-π interactions with the protonated amine of the AZE product [1].
  • Conformational dynamics: Ligand binding triggers N-terminal closure, shielding SAM from solvent. Crystal structures of AzeJ-SAH (PDB: 8RYD) and AzeJ-MTA/AZE (PDB: 8RYE/8RYF) reveal minimal backbone shifts (RMSD 0.3 Å) post-cyclization, indicating pre-organized geometry for catalysis [1].

Quantum mechanical calculations confirm that cyclization involves sulfonium charge migration to the nascent AZE amine, stabilized by Phe134. Mutagenesis of Phe134 abolishes activity, underscoring its role in transition-state stabilization [1].

Table 3: Active Site Architecture of AZE Synthases

Structural ElementFunctionKey ResiduesImpact of Mutation
GxxxG motifAdenine bindingGly83, Gly87Loss of SAM affinity
HCY-binding pocketSubstrate kinkingTyr175, Asn139, Asp85Impaired cyclization efficiency
Cation-π siteTransition-state stabilizationPhe134Complete loss of activity

Evolutionary Divergence of SAM-Dependent Cyclization Enzymes

AZE synthases evolved from a common ancestor with SAM-dependent methyltransferases and other cyclases (e.g., ACC synthases). Phylogenetic analyses reveal:

  • Functional divergence: AzeJ shares 19% sequence identity and structural similarity (Z-score 19.2) with DDMT-N1-methyltransferase from Burkholderia thailandensis (PDB: 5UFM). Divergence arose from alterations in the SAM-binding pocket—AzeJ lacks residues to stabilize linear SAM conformations, forcing kinked geometry conducive to cyclization [1] [3].
  • Horizontal gene transfer (HGT): AZE hydrolases (AzhA) and synthases occur in phylogenetically distant bacteria (e.g., Pseudomonas, Streptomyces) and fungi (e.g., Aspergillus nidulans). This distribution suggests HGT facilitated adaptation to AZE-rich niches, such as rhizospheres of AZE-producing plants [3] [10].
  • Non-homologous isofunctional enzymes (NISE): Distinct enzyme families convergently evolved AZE-detoxifying activity. Pseudomonas uses haloacid dehalogenase-like hydrolases (AzhA), while yeast deploys N-acetyltransferases (Mpr1/2) [10].

Table 4: Evolutionary Trajectory of SAM-Dependent Cyclases

Enzyme TypeReaction CatalyzedConserved MotifsEvolutionary Origin
AZE synthasesSAM → AZE + MTAGxxxG, Phe134Diverged from Class I MTases
ACC synthasesSAM → ACC + MTAGxGxG, Fe2+ bindingα-Ketoglutarate-dependent dioxygenases
Homoserine lactone synthasesSAM → HSL + MTARossmann foldIndependent from AZE/ACC clades

A model for AZE synthase evolution proposes:

  • Ancestral MTase acquires mutations destabilizing linear SAM binding.
  • Active site remodeling enables nitrogen nucleophile activation (e.g., via Phe134 π-system).
  • Gene duplication and neofunctionalization yield dedicated AZE synthases in antibiotic biosynthetic clusters [1] [10].

This evolutionary plasticity underscores SAM’s versatility as a substrate for specialized metabolism beyond methylation.

Properties

Product Name

1-Aminoazetidine-2-carboxylic acid

IUPAC Name

1-aminoazetidine-2-carboxylic acid

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

InChI

InChI=1S/C4H8N2O2/c5-6-2-1-3(6)4(7)8/h3H,1-2,5H2,(H,7,8)

InChI Key

QVDISRNXZQOHPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(=O)O)N

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